molecular formula C16H12O B6317580 1-(4-Hydroxyphenyl)naphthalene CAS No. 92964-54-0

1-(4-Hydroxyphenyl)naphthalene

Cat. No.: B6317580
CAS No.: 92964-54-0
M. Wt: 220.26 g/mol
InChI Key: UEULEVKFYSYUCZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)naphthalene (CAS 92964-54-0) is an organic compound with the molecular formula C16H12O and a molecular weight of 220.27 g/mol . It belongs to the class of phenylnaphthalenes, which are structures consisting of a naphthalene core bound to a phenyl group . This specific arrangement makes it a valuable building block (synthon) in organic and materials chemistry. Researchers utilize such compounds as precursors in the synthesis of more complex molecules, including novel chiral naphthalene diimides and perylene diimides . These advanced diimides are of significant interest due to their excellent photophysical and electrochemical properties, which are tunable through structural modification . Potential research applications for derivatives of this compound include the development of photonic materials, molecular devices, and chiral molecular switches . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-naphthalen-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULEVKFYSYUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzaldehyde-Acetal Condensation and Acetylenedicarboxylate Coupling

  • Acetal Formation : A 3,4-di(lower alkoxy)benzaldehyde reacts with a 2-bromo-3,4,5-tri(lower alkoxy)benzaldehyde di-lower alkyl acetal to form an α-hydroxybenzylbenzaldehyde intermediate.

  • Cross-Coupling : The intermediate reacts with a di-lower alkyl acetylenedicarboxylate under acidic conditions (e.g., p-toluenesulfonic acid) to form a naphthalene derivative.

Functionalization of Naphthalene Derivatives: Post-Cyclization Modification

For compounds synthesized via Diels-Alder or acetal coupling, further functionalization can introduce the 4-hydroxyphenyl group:

Cross-Coupling Reactions

MethodReagents/ConditionsSubstrate Compatibility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CHalogenated naphthalenes
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CAryl halides
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amines

Example: A brominated naphthalene intermediate from the Diels-Alder method could undergo Suzuki coupling with 4-hydroxyphenylboronic acid to yield 1-(4-hydroxyphenyl)naphthalene.

Research Findings and Optimization Insights

Case Studies from Analogous Reactions

  • High-Yield Naphthalene Synthesis :

    • Reaction of 4-ethoxy-6-methyl-2-pyrone with benzyne (1.5 equiv.) at 50°C yielded 76% of 1-methylnaphthalene.

    • Application to Target Compound : Similar conditions could be applied to 4-hydroxyphenyl aryne precursors.

  • Functional Group Tolerance :

    • Bromo, iodo, and trifluoromethyl groups were retained during cycloaddition, as seen in 3-bromo-1-methylnaphthalene (11b) and 1-trifluoromethyl-substituted naphthalene (11m).

Table 2: Functional Group Compatibility in Diels-Alder Reactions

SubstituentRetention After ReactionExample ProductYield (%)
BromoYes3-Bromo-1-methylnaphthalene72
TrifluoromethylYes1-Trifluoromethyl-3-bromo...58
MethoxyYes1-Methyl-3-(4-methoxyphenyloxy)...65

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

1-(4-Hydroxyphenyl)naphthalene derivatives have been studied for their potential as anticancer agents. Research indicates that modifications to the naphthalene structure can enhance cytotoxicity against various cancer cell lines. For instance, anilino-1,4-naphthoquinone derivatives have shown promising activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. These compounds exhibited IC50 values ranging from 1.75 to 27.91 µM across different cancer cell lines, demonstrating significant selectivity and potential for further development as anticancer drugs .

Antimicrobial Activity

The antimicrobial properties of naphthoquinone derivatives are well-documented. Studies have revealed that certain this compound derivatives exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. For example, novel substituted naphthoquinones were synthesized and evaluated for their ability to inhibit biofilm formation and bacterial growth, showing efficacy superior to standard antibiotics like ciprofloxacin .

Light-Harvesting Systems

In materials science, this compound has been incorporated into light-harvesting antenna systems. These systems are designed for efficient solar energy harvesting through Förster resonance energy transfer (FRET). The integration of naphthalene derivatives with perylene acceptors has demonstrated efficient energy transfer dynamics, making them suitable candidates for photovoltaic applications .

Polymer Chemistry

The compound also finds application in polymer chemistry where it can act as a functional monomer in the synthesis of advanced polymeric materials. Its ability to undergo various chemical modifications allows for the design of polymers with tailored properties for specific applications, such as drug delivery systems and biocompatible materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Anilino-1,4-naphthoquinone derivatives showed IC50 values between 1.75-27.91 µM against cancer cell lines.
Antimicrobial Activity New naphthoquinones demonstrated significant antibacterial activity and biofilm inhibition compared to ciprofloxacin.
Light-Harvesting Systems Effective energy transfer observed in naphthalene-perylene systems with ultrafast dynamics (ca. 1 ps).
Polymer Chemistry Naphthalene derivatives used as monomers leading to advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)naphthalene involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-hydroxyphenyl)naphthalene with analogous naphthalene derivatives, emphasizing substituent effects on properties and applications:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-hydroxyphenyl at 1-position 220.27 Anti-inflammatory activity (NO inhibition); isolated from medicinal plants.
1-Methylnaphthalene Methyl at 1-position 142.20 Volatile, hydrophobic; used as a solvent. Associated with respiratory toxicity in mammals.
2-Methylnaphthalene Methyl at 2-position 142.20 Similar volatility to 1-methyl isomer; precursor to vitamin K and synthetic resins.
1-(Dimethylsilyl)naphthalene Dimethylsilyl at 1-position 188.33 Synthetic intermediate; prepared via Grignard reactions. High thermal stability.
1-Hexylnaphthalene Hexyl at 1-position 200.32 Hydrophobic; used in lubricants. Limited toxicological data.
2-Methoxynaphthalene Methoxy at 2-position 158.20 Pharmaceutical precursor (e.g., naproxen); higher water solubility than methyl derivatives.

Key Research Findings:

Bioactivity: this compound derivatives exhibit anti-inflammatory properties, outperforming quercetin in NO inhibition assays . In contrast, methylnaphthalenes are linked to toxic effects, including hemolytic anemia and respiratory tract irritation in rodents .

Synthetic Accessibility: Silylated derivatives (e.g., 1-(dimethylsilyl)naphthalene) are synthesized via n-BuLi-mediated reactions, yielding mixtures requiring chromatographic purification . Natural this compound derivatives are isolated via ethanol extraction and HPLC .

Environmental Behavior :

  • Methylnaphthalenes are persistent in sediments and bioaccumulate in aquatic organisms . The environmental fate of this compound is understudied, though its hydroxyl group may enhance biodegradability.

Analytical Challenges :

  • Standardized methods for quantifying naphthalene metabolites in biological matrices are lacking, complicating exposure assessments .

Biological Activity

1-(4-Hydroxyphenyl)naphthalene, also known as 4-hydroxy-1-naphthyl, is a compound that has garnered attention in biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a naphthalene core substituted with a hydroxyphenyl group. This structure is significant as it influences the compound's interactions with biological systems. The presence of the hydroxyl group enhances its solubility and potential reactivity with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its ability to inhibit the proliferation of various human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. The compound showed an IC50 value ranging from 5.58 to 11.13 µM, indicating significant cytotoxicity against these cell lines .

The anticancer effects are primarily mediated through the induction of apoptosis via the mitochondrial pathway. Treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins : The compound significantly upregulated BAX levels while downregulating Bcl-2, promoting apoptosis in cancer cells .
  • Activation of caspases : Western blot analyses revealed activation of caspase-3 and caspase-9, leading to PARP cleavage, a hallmark of apoptotic cell death .
  • Inhibition of MAPK signaling : The compound inhibited phosphorylation of key proteins in the MAPK pathway (e.g., ERK1/2, p38), which are crucial for cell survival and proliferation .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against both bacterial and fungal strains highlights its potential as an antimicrobial agent.

Case Studies

  • A study found that derivatives of naphthoquinones, including those related to this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS) that damage bacterial cellular components .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Research has indicated that it can inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β) in vitro, suggesting a potential role in treating inflammatory diseases .

The anti-inflammatory activity may be attributed to:

  • Inhibition of cytokine production : Studies have shown that treatment with this compound leads to decreased levels of inflammatory markers in cellular models .
  • Antioxidant properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-induced inflammation .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AnticancerIC50 5.58-11.13 µMInduction of apoptosis via BAX/Bcl-2 regulation; MAPK inhibition
AntimicrobialSignificantROS generation leading to cellular damage
Anti-inflammatoryModerateInhibition of IL-1β production; antioxidant activity

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Hydroxyphenyl)naphthalene in a laboratory setting?

Synthesis typically involves coupling reactions between naphthalene derivatives and phenolic precursors. A common approach includes:

  • Friedel-Crafts alkylation using naphthalene and 4-hydroxyphenyl halides under acidic conditions (e.g., AlCl₃ catalysis).
  • Suzuki-Miyaura cross-coupling between bromonaphthalene and 4-hydroxyphenylboronic acid, requiring palladium catalysts and inert atmospheres.
    Key considerations include protecting the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions. Post-synthesis deprotection is achieved via mild acidic conditions. Characterization via NMR (¹H/¹³C) and HPLC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be analyzed?

  • ¹H/¹³C NMR : Identify aromatic proton environments (naphthalene vs. phenolic protons) and confirm hydroxyl group presence.
  • FT-IR : Detect O-H stretching (~3200–3600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the hydroxyphenyl-naphthalene linkage.
    Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What are the primary considerations when designing acute toxicity studies for this compound in rodent models?

  • Exposure Routes : Prioritize inhalation, oral, or dermal routes based on intended applications (Table B-1 in lists standardized protocols).
  • Dose Selection : Use OECD guidelines for acute oral toxicity (e.g., Fixed Dose Procedure) with tiers ranging from 5–2000 mg/kg.
  • Endpoints : Monitor respiratory distress, hepatic enzymes (ALT/AST), and histopathological changes in lung/liver tissues.
  • Controls : Include vehicle controls and positive controls (e.g., naphthalene) to benchmark toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different exposure routes (e.g., inhalation vs. oral)?

Methodological steps include:

  • Risk of Bias Assessment : Use tools like Table C-7 () to evaluate randomization, blinding, and dose accuracy in conflicting studies.
  • Confidence Rating : Apply criteria from (e.g., High vs. Low Confidence) to prioritize studies with robust designs.
  • Mechanistic Analysis : Compare metabolite profiles (e.g., hydroxylated derivatives) across routes using LC-MS/MS.
  • Species-Specific Factors : Adjust for metabolic differences (e.g., CYP450 isoform activity in rodents vs. humans) .

Q. What advanced computational approaches are suitable for predicting the environmental fate and biodegradation pathways of this compound?

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradation rates.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes (e.g., laccases).
  • Density Functional Theory (DFT) : Predict reactive sites for oxidation or hydrolysis.
  • Fugacity Models : Estimate partitioning between air, water, and soil using EPI Suite™.
    Validate predictions with experimental monitoring (e.g., OECD 301B ready biodegradability tests) .

Q. What methodology should be employed to investigate structure-activity relationships (SAR) between this compound derivatives and estrogen receptor binding affinity?

  • Derivative Synthesis : Modify hydroxyl group position (e.g., 2- vs. 4-hydroxyphenyl) or introduce substituents (e.g., halogens, methyl groups).
  • In Vitro Assays : Use ERα/β competitive binding assays with tritiated estradiol.
  • Molecular Docking : Screen derivatives against ER crystal structures (PDB: 1A52) to identify binding poses.
  • Transcriptomic Profiling : Assess ER-dependent gene expression (e.g., TFF1, GREB1) in MCF-7 cells.
    Correlate binding energy (ΔG) from docking with IC₅₀ values from assays to establish SAR trends .

Q. How should researchers design a systematic review to evaluate conflicting evidence on the carcinogenic potential of this compound?

Follow the 8-step framework from :

Problem Formulation : Define inclusion criteria (e.g., in vivo studies, ≥6-month exposure).

Literature Search : Use databases (PubMed, TOXLINE) with terms like "naphthalene derivatives AND carcinogenicity."

Data Extraction : Tabulate study design, dose, tumor incidence, and histopathology (Table C-2, ).

Risk of Bias : Apply questionnaires (Table C-6/C-7, ) to human/animal studies.

Confidence Rating : Classify evidence as High/Moderate/Low using criteria in .

Evidence Synthesis : Perform meta-analysis if homogeneity exists; otherwise, qualitative synthesis.

Mechanistic Weighting : Prioritize studies with genotoxicity data (e.g., Ames test, micronucleus assay).

Q. What biomonitoring strategies are effective for detecting occupational exposure to this compound?

  • Urinary Metabolites : Quantify hydroxylated derivatives (e.g., 1,4-dihydroxynaphthalene) via LC-MS.
  • Serum Adducts : Monitor albumin or hemoglobin adducts using ELISA or accelerator mass spectrometry.
  • Personal Air Sampling : Deploy passive samplers in workspaces to measure airborne concentrations.
  • Susceptibility Markers : Assess genetic polymorphisms (e.g., GSTT1, CYP2E1) in exposed populations.
    Compare results with biological exposure indices (BEIs) from ACGIH or NIOSH .

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